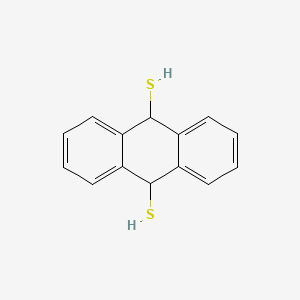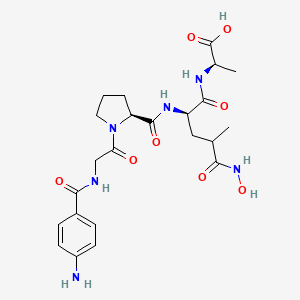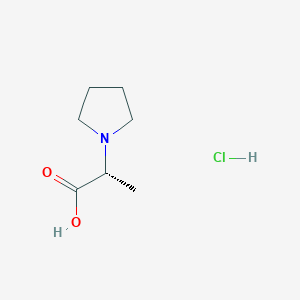
9,10-Dihydroanthracene-9,10-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydroanthracene-9,10-dithiol is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound features two thiol groups attached to the 9 and 10 positions of the dihydroanthracene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-9,10-dithiol typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to 9,10-Dihydroanthracene . The thiol groups can then be introduced through further chemical modifications.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reduction processes followed by thiolation reactions. Industrial synthesis would likely optimize reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Dihydroanthracene-9,10-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced further to modify its structure.
Substitution: The thiol groups can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Modified dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
9,10-Dihydroanthracene-9,10-dithiol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of advanced materials and as a hydrogen-donor in catalytic processes.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydroanthracene-9,10-dithiol involves its thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, influencing the structure and function of proteins and other biomolecules. The compound’s ability to donate hydrogen atoms also plays a crucial role in its chemical reactivity .
Comparación Con Compuestos Similares
9,10-Dihydroanthracene: Lacks thiol groups, making it less reactive in certain chemical reactions.
9,10-Dithioanthracene: Similar structure but with sulfur atoms replacing the hydrogen atoms at the 9 and 10 positions.
9-Aminomethyl-9,10-dihydroanthracene: Contains an amino group, leading to different chemical properties and applications.
Uniqueness: 9,10-Dihydroanthracene-9,10-dithiol is unique due to the presence of thiol groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for scientific research.
Propiedades
Número CAS |
116194-98-0 |
|---|---|
Fórmula molecular |
C14H12S2 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
9,10-dihydroanthracene-9,10-dithiol |
InChI |
InChI=1S/C14H12S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H |
Clave InChI |
FGUFGFIAKZRQON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13147207.png)




![2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate](/img/structure/B13147245.png)
![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)

![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)

